REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:28]=[CH:27][C:13]3[N:14]4[CH:19]=[C:18]([C:20]5[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][CH:21]=5)[N:17]=[C:15]4[S:16][C:12]=3[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:29]([C:33]1[O:37][N:36]=[C:35]([NH:38][C:39](=O)[O-:40])[CH:34]=1)([CH3:32])([CH3:31])[CH3:30]>>[C:29]([C:33]1[O:37][N:36]=[C:35]([NH:38][C:39]([NH:26][C:23]2[CH:22]=[CH:21][C:20]([C:18]3[N:17]=[C:15]4[N:14]([CH:19]=3)[C:13]3[CH:27]=[CH:28][C:10]([O:9][CH2:8][CH2:7][N:1]5[CH2:2][CH2:3][O:4][CH2:5][CH2:6]5)=[CH:11][C:12]=3[S:16]4)=[CH:25][CH:24]=2)=[O:40])[CH:34]=1)([CH3:32])([CH3:30])[CH3:31]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCOC1=CC2=C(N3C(S2)=NC(=C3)C3=CC=C(C=C3)N)C=C1
|
Name
|
5-tert-butylisoxazol-3-ylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC=C(C=C1)C=1N=C2SC3=C(N2C1)C=CC(=C3)OCCN3CCOCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |